N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine (Boc-Leu-Leu-OH): A Technical Whitepaper on Structural Properties, Synthesis Protocols, and Advanced Applications
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine (Boc-Leu-Leu-OH): A Technical Whitepaper on Structural Properties, Synthesis Protocols, and Advanced Applications
Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary & Chemical Identity
N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine, commonly referred to as Boc-Leu-Leu-OH or Leu-02, is a highly versatile, protected dipeptide building block[1]. Characterized by two bulky, hydrophobic isobutyl side chains and an acid-labile tert-butoxycarbonyl (Boc) protecting group at the N-terminus, this molecule serves as a critical intermediate in both solution-phase and solid-phase peptide synthesis (SPPS)[2].
Beyond traditional peptide elongation, Boc-Leu-Leu-OH has emerged as a foundational scaffold in the development of mesoscopic self-assembling nanomaterials, fluorescent bioelectronic probes, and targeted anticancer therapeutics (such as peptide-curcumin conjugates)[3],[4].
Quantitative Physicochemical Profile
The inherent hydrophobicity of the dual-leucine sequence dictates its physical behavior, rendering it sparingly soluble in aqueous environments but highly compatible with polar aprotic organic solvents[5].
| Property | Value / Description |
| Chemical Name | N-[(1,1-Dimethylethoxy)carbonyl]-L-leucyl-L-leucine |
| Common Synonyms | Boc-Leu-Leu-OH, Leu-02 |
| CAS Registry Number | 73401-65-7[6] |
| Molecular Formula | C₁₇H₃₂N₂O₅[6] |
| Molecular Weight | 344.45 g/mol [6] |
| Solubility (DMF) | ~30 mg/mL (Clear solution)[5] |
| Solubility (Ethanol) | ~30 mg/mL[5] |
| Solubility (DMSO) | ~10 mg/mL[5] |
| Storage Conditions | -20°C for up to 1 month; -80°C for long-term storage[7] |
Mechanistic Role in Peptide Synthesis: The Fragment Condensation Advantage
In standard step-by-step SPPS, the sequential addition of single amino acids can sometimes lead to sequence-dependent aggregation, incomplete coupling, or the formation of diketopiperazines (DKPs)[8]. To circumvent these thermodynamic and kinetic barriers, chemists employ Fragment Condensation .
By utilizing a pre-synthesized dipeptide block like Boc-Leu-Leu-OH, researchers can couple two residues simultaneously. The causality here is twofold:
-
Steric Overcoming: Pre-forming the Leu-Leu bond in solution bypasses the steric hindrance that often impedes the coupling of two bulky isobutyl side chains on a solid support.
-
Yield Optimization: Introducing a dipeptide reduces the total number of SPPS cycles required, thereby minimizing cumulative side reactions and improving the overall purity of the final crude peptide[8],[2].
Solid-Phase Fragment Condensation Workflow utilizing Boc-Leu-Leu-OH.
Advanced Applications: Mesoscopic Self-Assembly
Recent advancements in structural biology and materials science have highlighted the extraordinary self-assembly properties of dileucine motifs. When dissolved in fluorinated solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) and subsequently subjected to solvent exchange or lyophilization, Boc-Leu-Leu-OH and its derivatives spontaneously organize into highly ordered mesoscopic structures[3].
The Mechanistic Pathway: The self-assembly is driven not by strong ion-dipole interactions, but by a synergistic combination of β -sheet formation propensity, intermolecular hydrogen bonding between the peptide backbones, and the dense steric packing (van der Waals forces) of the hydrophobic leucine side chains[3]. Depending on specific C-terminal modifications (e.g., alkyne attachments), these structures reliably resolve into stable micro-tubes or nanospheres, which are highly valuable for drug delivery vehicles and bioelectronic sensors[9],[3].
Mechanism of Boc-Leu-Leu-OH mesoscopic self-assembly into nanostructures.
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols have been designed with built-in validation checkpoints and mechanistic rationales.
Protocol A: Preparation of Free Acid via Saponification (Solution-Phase)
Objective: To hydrolyze the C-terminal methyl ester of Boc-Leu-Leu-OMe to generate the free carboxylic acid (Boc-Leu-Leu-OH) for downstream coupling[2].
Causality & Rationale: The use of a mild base (NaOH or LiOH) in a mixed aqueous/organic solvent system selectively cleaves the ester bond. During the workup, acidification must be strictly controlled to pH 2-3. Dropping the pH lower risks the premature cleavage of the acid-labile N-terminal Boc group, which would ruin the fragment.
Step-by-Step Procedure:
-
Dissolution: Dissolve the protected dipeptide, Boc-Leu-Leu-OMe (1.0 eq), in Methanol (MeOH) or Tetrahydrofuran (THF)[2].
-
Hydrolysis: Slowly add an aqueous solution of 2 M NaOH (2.0 eq) to the mixture[2].
-
Reaction: Stir at room temperature for 4-10 hours. Validation Checkpoint: Monitor via Thin-Layer Chromatography (TLC) until the starting material spot completely disappears[2].
-
Solvent Removal: Evaporate the organic solvent under reduced pressure. Dissolve the remaining aqueous residue in water and wash with diethyl ether to extract unreacted non-polar impurities[2].
-
Controlled Acidification: Cool the aqueous layer in an ice bath. Slowly add 1 M HCl dropwise until the solution reaches exactly pH 2-3[2].
-
Extraction: Extract the newly protonated Boc-Leu-Leu-OH with Ethyl Acetate (EtOAc) three times[2].
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield the final product[2].
Protocol B: Solid-Phase Fragment Condensation
Objective: To couple the pre-synthesized Boc-Leu-Leu-OH fragment to an N-terminally deprotected resin-bound peptide[2].
Causality & Rationale: HBTU is used to activate the carboxylic acid of the dipeptide. However, activating a peptide fragment (unlike a single amino acid) carries a high risk of epimerization (racemization) at the C-terminal residue via an oxazolone intermediate. Adding HOBt suppresses this pathway by rapidly forming an OBt-ester, preserving the L-stereochemistry of the leucine[2].
Step-by-Step Procedure:
-
Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in anhydrous DMF for 30 minutes[2].
-
Pre-Activation: In a separate vial, dissolve Boc-Leu-Leu-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIPEA (6.0 eq) to initiate activation and stir for 5-10 minutes[2].
-
Coupling: Drain the DMF from the swollen resin and immediately add the pre-activated dipeptide solution[2].
-
Agitation: Agitate the reaction vessel at room temperature for 4-12 hours[2].
-
Validation (The Kaiser Test): Wash the resin thoroughly with DMF and Dichloromethane (DCM). Extract a few resin beads and perform a Kaiser test.
-
Self-Validation: A negative result (beads remain yellow/colorless) confirms that all free primary amines have been successfully coupled. A positive result (blue beads) indicates incomplete coupling, necessitating a second coupling cycle[2].
-
References
-
Academia.edu. "Tubular to spherical mesoscopic self-assembly of C- and N-termini capped dileucines." Academia.edu. Available at: [Link]
-
Cambridge Bioscience. "Boc-Leu-Leu-OH - Cayman Chemical." Cambridge Bioscience. Available at: [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) Tubular to spherical mesoscopic self-assembly of C- and N-termini capped dileucines [academia.edu]
- 4. Boc-Leu-Leu-OH - Cayman Chemical [bioscience.co.uk]
- 5. Boc-Phe-ONp | 7535-56-0 | Benchchem [benchchem.com]
- 6. scbt.com [scbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. H-LEU-LEU-ALA-OH | 20274-80-0 | Benchchem [benchchem.com]
- 9. Amino Acids (AA) | CymitQuimica [cymitquimica.com]
